2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate

Flavor Chemistry Sensory Science Threshold Testing

2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate, commonly known as Furaneol acetate (CAS 4166-20-5), is a synthetic furanone ester with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol. It is primarily employed as a flavoring agent and fragrance ingredient , and is listed in the U.S.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 4166-20-5
Cat. No. B1345189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate
CAS4166-20-5
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=C(O1)C)OC(=O)C
InChIInChI=1S/C8H10O4/c1-4-7(10)8(5(2)11-4)12-6(3)9/h4H,1-3H3
InChIKeyVPKIUOQJQJVLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate (Furaneol Acetate) Procurement Guide: Key Specifications and Sourcing Intelligence


2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate, commonly known as Furaneol acetate (CAS 4166-20-5), is a synthetic furanone ester with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol [1]. It is primarily employed as a flavoring agent and fragrance ingredient [2], and is listed in the U.S. FDA's Substances Added to Food inventory and designated as FEMA GRAS No. 3797 [3]. The compound is characterized as a colorless to pale yellow liquid with a density of 1.167 g/mL at 25°C and a boiling point of 243°C [1].

Why Generic Substitution of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate is Scientifically Unreliable


Direct substitution of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate with its parent alcohol, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), or other structurally similar furanones, is not recommended due to significant divergence in physicochemical stability, organoleptic impact, and regulatory exposure [1]. The acetate ester in the target compound confers distinct vapor pressure and hydrolytic release kinetics [2], leading to a delayed and more persistent caramelic note compared to the immediate and more volatile impact of free Furaneol [3]. Furthermore, the Cramer Class III designation and specific exposure limits established in RIFM safety assessments are compound-specific and cannot be extrapolated to non-esterified analogs without new safety substantiation [1].

Quantitative Differential Evidence for 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate Against Comparators


Odor Profile and Taste Threshold Differentiation of Furaneol Acetate vs. Free Furaneol

The organoleptic profile of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate (Furaneol acetate) is quantitatively and qualitatively distinct from its parent alcohol, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). The acetate is described by authoritative compendia as possessing a 'sweet caramel tropical fruity brown sugar toffee molasses baked bread' odor at 1.00% in propylene glycol , whereas free Furaneol is typically described as 'fruity caramel or burnt pineapple' [1]. In taste threshold studies, 75% of a panel found furaneol acetate intolerable at 0.03–0.06% in 5% aqueous sucrose [2], defining a clear upper limit for its use.

Flavor Chemistry Sensory Science Threshold Testing

Stability and Shelf-Life Data for 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate in Commercial Storage

Commercial technical datasheets specify a shelf life of 12 months for 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate when stored in sealed containers in a cool, dark place . This is a defined procurement parameter that may differ from less stable furanone derivatives. Additionally, the compound is noted as 'air sensitive' and recommended for storage under inert gas by some suppliers [1], indicating a requirement for specific handling protocols not always necessary for its analogs.

Material Stability Shelf-Life Storage Conditions

Regulatory and Safety Profile: Quantitative Exposure and Classification Data for Furaneol Acetate

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) provides compound-specific quantitative exposure and hazard data for 4-acetoxy-2,5-dimethyl-3(2H)furanone [1]. The assessment establishes a Cramer Class III (High) classification and reports a worldwide volume of use of <0.1 metric ton per year (IFRA, 2019) [1]. The calculated total systemic exposure (95th percentile) is 0.0000018 mg/kg/day, based on aggregate exposure modeling [1]. These values are specific to this acetate ester and are not transferable to other furanone derivatives without a separate safety evaluation.

Regulatory Science Toxicology Safety Assessment

Validated Application Scenarios for 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate Based on Quantitative Evidence


Creation of Complex, Baked-Caramel Flavor Profiles in Confectionery and Bakery

Flavorists formulating for baked goods, confections, and caramel-type products can select 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate to impart the specific 'sweet caramel, tropical fruity, brown sugar, toffee, molasses, baked bread' odor profile [1]. The compound's higher perceived intensity, with 75% of panelists finding it intolerable at 0.03–0.06% in 5% sucrose [2], provides a quantitative use-level guidance for achieving desired impact without causing sensory fatigue. This application is further supported by its listing as a FEMA GRAS flavoring agent (No. 3797) .

Formulation of Long-Shelf-Life Flavor and Fragrance Products

Procurement of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate is justified for products requiring a defined 12-month shelf life when stored in sealed, light-protected containers [1]. For formulations where oxidative stability is a concern, the compound's 'air sensitive' classification [2] may necessitate additional formulation strategies (e.g., use of antioxidants or inert atmosphere packaging) that would not be required for more stable alternatives, making it a specific technical choice for controlled-release or long-term storage applications.

Development of Fragrances Requiring Defined Safety and Exposure Margins

In fragrance development, particularly for leave-on or rinse-off products subject to IFRA standards, 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate offers the advantage of a fully vetted safety profile. The RIFM assessment provides critical quantitative benchmarks: a Cramer Class III classification, a volume of use of <0.1 metric ton per year, and a 95th percentile total systemic exposure of 0.0000018 mg/kg/day [1]. These data allow formulators to confidently establish safe use levels and meet regulatory documentation requirements.

Authentication and Quality Control of Natural and Synthetic Flavor Blends

The compound's identification as a 'critical aroma compound' in Rosa roxburghii Tratt [1] underscores its importance in natural fruit flavor reconstitution. For industrial quality control, the availability of high-purity synthetic material (>97.0% by GC) [2] provides a reliable analytical standard for quantitation in complex flavor matrices using GC-MS or GC-O, supporting both authenticity verification and consistent product formulation.

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